molecular formula C16H19NO3S B15033656 4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide

4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide

Cat. No.: B15033656
M. Wt: 305.4 g/mol
InChI Key: FBKCHMDLFIWFMF-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide is a chemical research reagent intended for laboratory research applications. This compound belongs to the sulfonamide class, a group of compounds known for their diverse biological activities and significant roles in medicinal chemistry research. Sulfonamides have been extensively studied for decades as chemotherapeutic agents, with numerous derivatives exhibiting antibacterial, antifungal, and antitumor properties . The core benzenesulfonamide structure is a key pharmacophore in many compounds that function as carbonic anhydrase inhibitors, which is a validated target for various therapeutic areas . The molecular structure features a sulfonamide group bridging two aromatic rings, a common architecture in the development of novel bioactive molecules and asymmetric synthesis catalysts . The specific substitution pattern on the phenyl rings of this particular compound may influence its electronic properties, binding affinity, and overall research utility. Researchers value such sulfonamide derivatives for probing biological mechanisms and developing new pharmacological tools. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

4-methyl-N-(4-propan-2-yloxyphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-12(2)20-15-8-6-14(7-9-15)17-21(18,19)16-10-4-13(3)5-11-16/h4-12,17H,1-3H3

InChI Key

FBKCHMDLFIWFMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(propan-2-yloxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide is a chemical compound with a structure that includes a sulfonamide group, a methyl group, and a propan-2-yloxyphenyl group. It has applications in scientific research, including use as a reagent or intermediate in organic synthesis, and is studied for potential biological activities such as antimicrobial and anti-inflammatory properties. It is also investigated for potential use in drug development and is utilized in the production of specialty chemicals and materials.

Scientific Research Applications

  • Chemistry 4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide can be used as a reagent or intermediate in organic synthesis.
  • Biology It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Some sulfonamide derivatives have been studied as antibacterial agents and suggested as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is important for synthesizing folate necessary for cell nucleic acid synthesis .
  • Medicine The compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
  • Industry It is utilized in the production of specialty chemicals and materials.

Reactions

  • Oxidation Oxidation of 4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide can result in sulfoxides and sulfones.
  • Reduction Reduction of the compound can result in amines.
  • Substitution Depending on the reagents used, various substituted aromatic compounds can be produced.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites on proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects
  • 4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Substituent: A sulfamoyl-linked oxazole ring. Synthesis: Reacting 4-amino-N-(5-methyloxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride under basic conditions . Structural Features: Planar aromatic rings with dihedral angles of 81.27° (between benzene rings) and intramolecular C–H···O hydrogen bonds stabilizing the conformation .
  • 4-Methyl-N-(4-Nitrobenzoyl)benzenesulfonamide () :

    • Substituent: A nitrobenzoyl group.
    • Structural Features: Antiperiplanar conformation of the N–H bond relative to the C=O group, similar to other benzoyl derivatives. This arrangement influences hydrogen-bonding networks .
Crystallographic Comparisons
Compound Dihedral Angles (°) Hydrogen Bonding Patterns Space Group Reference
Target Compound (Hypothetical) ~85–90° (estimated) Likely C–H···O and N–H···O interactions
Oxazole Derivative () 81.27°, 9.12°, 76.01° Intramolecular C–H···O; Intermolecular N–H···N/O P21/c
Nitrobenzoyl Derivative () Anti conformation N–H···O (carbonyl)
Antibacterial Activity
  • HMC Compounds () : Cyclohexyl and pyridyl-substituted analogs show anti-inflammatory and anti-osteoporotic activity, suggesting sulfonamides’ versatility in targeting diverse pathways .
Enzyme Inhibition
  • Phospholipase A2 Inhibitors (): Derivatives with propenoyl and methylsulfonyl groups exhibit IC50 values as low as 0.009 µM, highlighting the role of electron-withdrawing groups in enhancing inhibitory potency .

Physicochemical Properties

Compound Molecular Weight logP (Calculated) Melting Point (K) Reference
Target Compound 335.39 ~3.5 (estimated)
Oxazole Derivative () 407.46 403
N-{4-[(E)-2-Phenylvinyl]phenyl}benzenesulfonamide () 338.43 3.48

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Enhance hydrogen-bonding capacity and enzyme inhibition ().

Bulky Substituents (e.g., isopropoxy, cyclohexyl): Improve membrane permeability but may reduce binding affinity to sterically sensitive targets.

Heterocyclic Moieties (e.g., oxazole): Introduce planar rigidity and additional hydrogen-bonding sites, beneficial for antibacterial activity .

Biological Activity

The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Interaction with Receptors : The compound has shown potential to bind to various biological receptors, influencing cellular responses and signaling pathways.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Studies have indicated that it may inhibit cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity by modulating cytokine production and reducing inflammation markers.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, suggesting potential in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedResults
AnticancerSignificant reduction in cell viability in breast cancer cell lines.
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
NeuroprotectionReduced apoptosis in neuronal cell cultures exposed to oxidative stress.

Detailed Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects : In a separate investigation, the compound was shown to significantly reduce pro-inflammatory cytokines in a murine model of arthritis. The results indicated a reduction in paw swelling and improved mobility.
  • Neuroprotective Effects : Research published in Neuroscience Letters highlighted the ability of this compound to protect SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide. The protective effect correlated with decreased levels of reactive oxygen species (ROS).

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Studies suggest good oral bioavailability.
  • Distribution : It shows a high volume of distribution indicating extensive tissue binding.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine, with a half-life allowing for once-daily dosing.

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